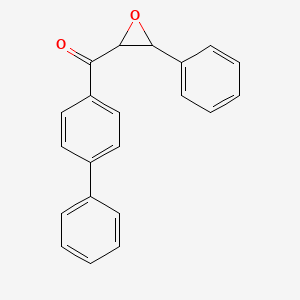

4'-Phenylchalcone oxide

Description

Structure

3D Structure

Properties

CAS No. |

82389-37-5 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(3-phenyloxiran-2-yl)-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C21H16O2/c22-19(21-20(23-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,20-21H |

InChI Key |

YCFFVRPHPWIPTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylchalcone Oxide

Established Epoxidation Routes for Chalcone (B49325) Precursors

The formation of the epoxide ring on the α,β-unsaturated ketone core of 4'-phenylchalcone (B1624137) is a key transformation in the synthesis of 4'-phenylchalcone oxide. This is typically achieved through oxidation reactions.

Peracid-Mediated Epoxidation of 4'-Phenylchalcone

Peroxy acids are common reagents for the epoxidation of alkenes, including chalcones. orientjchem.org Meta-chloroperbenzoic acid (m-CPBA) is a widely utilized peracid for this transformation due to its electrophilicity and stability. The reaction, often carried out in a solvent like dichloromethane (B109758) (DCM), proceeds through a concerted mechanism where the peracid's oxygen atom attacks the β-carbon of the chalcone.

The use of peracids is a well-established method for converting α,β-unsaturated ketones to their corresponding epoxy ketones. acs.org The reaction involves the transfer of an oxygen atom from the peracid to the double bond of the chalcone. orientjchem.org

Alternative Oxidizing Agents in this compound Synthesis

Beyond peracids, a variety of other oxidizing agents have been employed for the epoxidation of chalcones. researchgate.netresearchgate.net These alternatives are often explored to improve yields, selectivity, or to utilize more environmentally benign reagents.

Commonly used oxidants include:

Hydrogen peroxide researchgate.netresearchgate.net

Sodium hypochlorite (B82951) researchgate.netresearchgate.net

Sodium peroxide researchgate.net

Oxone researchgate.netresearchgate.net

Trichloroisocyanuric acid (TCCA) researchgate.netresearchgate.net

Urea-hydrogen peroxide (UHP) researchgate.net

The choice of oxidant can significantly impact the reaction outcome. For instance, alkaline hydrogen peroxide is a noted reagent for the epoxidation of chalcones. ru.ac.bdru.ac.bd TCCA has been presented as a cost-effective and safe alternative for the phase-transfer catalytic epoxidation of enones under non-aqueous conditions, providing good yields in a short time. researchgate.net Ultrasound irradiation has been used in conjunction with urea-hydrogen peroxide to achieve efficient epoxidation under mild conditions. researchgate.net

Table 1: Comparison of Oxidizing Agents for Chalcone Epoxidation

| Oxidizing Agent | Typical Conditions | Advantages |

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | High electrophilicity and stability |

| Hydrogen Peroxide (H₂O₂) | Alkaline conditions | Common and accessible reagent ru.ac.bd |

| Trichloroisocyanuric acid (TCCA) | Phase-transfer catalysis, non-aqueous | Inexpensive, safe, and provides good yields researchgate.net |

| Urea-Hydrogen Peroxide (UHP) | Ultrasound irradiation | Safer oxidant, mild conditions, shorter reaction time researchgate.net |

Control of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of this compound necessitates careful control over reaction conditions. ontosight.ai Factors such as the choice of solvent, temperature, and the presence of catalysts can significantly influence the efficiency and selectivity of the epoxidation. For example, phase-transfer catalysts are sometimes employed to facilitate the reaction between the chalcone and the oxidizing agent, particularly when they are in different phases. researchgate.net The use of ultrasound has also been shown to accelerate the reaction and improve yields. researchgate.net

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for producing chalcone oxides, including approaches that control the stereochemistry of the product and adhere to the principles of green chemistry.

Stereoselective and Enantioselective Synthesis Approaches for Chalcone Oxides

The development of methods to control the three-dimensional arrangement of atoms in the product molecule is a significant area of research. For chalcone oxides, this involves stereoselective and enantioselective epoxidation.

The Juliá-Colonna epoxidation is a notable method for the asymmetric synthesis of chalcone oxides. This reaction utilizes poly-leucine as a catalyst to achieve nucleophilic epoxidation of electron-deficient olefins in a triphasic system, leading to enantiomerically enriched products under mild conditions. nih.gov

The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has also been explored for the asymmetric epoxidation of chalcones. mdpi.comnih.gov While early attempts with quinine (B1679958) and quinidine (B1679956) derivatives resulted in low enantiomeric excess, subsequent modifications to the catalyst structure have led to significant improvements. mdpi.comnih.gov For instance, the use of a binaphthyl-based spiro quaternary ammonium (B1175870) salt as a phase-transfer catalyst has achieved high yields and enantioselectivity. nih.gov

Iron and manganese complexes have also been investigated as catalysts for enantioselective epoxidation, showing promise with various oxidants. rsc.orgacs.orgacs.org

Table 2: Examples of Catalysts in Enantioselective Chalcone Epoxidation

| Catalyst Type | Oxidant | Reported Enantiomeric Excess (ee) |

| Poly-leucine (Juliá-Colonna) | Alkaline Hydrogen Peroxide | Significant enantioselectivity |

| Cinchona alkaloid-derived PTC | KOCl | Up to 98.5% nih.gov |

| Binaphthyl-based spiro quaternary ammonium salt | NaOCl | 96% nih.gov |

| Iron Complex with 2-EHA | H₂O₂ | 81 ± 1% acs.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rjpn.org In the context of chalcone synthesis, this has involved the use of eco-friendly catalysts, alternative energy sources like microwaves and ultrasound, and the reduction or elimination of hazardous solvents. rjpn.orgfrontiersin.org

For the synthesis of the chalcone precursor, methods such as using ZnO nanoparticles as a recyclable catalyst in water have been developed. core.ac.uk Solvent-free conditions, for example, using solid bases like anhydrous barium hydroxide (B78521) and grinding the reactants together, have also been reported to be effective and environmentally benign. tandfonline.com Microwave irradiation has been shown to significantly reduce reaction times and improve yields in chalcone synthesis. frontiersin.orgsamipubco.com

While these green methods are primarily reported for the synthesis of the chalcone precursor, the principles can be extended to the epoxidation step. For instance, the use of safer oxidants like urea-hydrogen peroxide and the application of ultrasound align with green chemistry goals. researchgate.net The development of catalytic systems that operate in environmentally friendly solvents or under solvent-free conditions is an ongoing area of research. bath.ac.uk

Microwave-Assisted Synthesis Techniques for Chalcone Derivatives

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering a green and efficient alternative to conventional heating methods. globalresearchonline.netrasayanjournal.co.in This technique is particularly valuable in the synthesis of chalcones, which are the precursors to this compound. The use of microwave irradiation dramatically accelerates reaction rates, leading to substantially shorter reaction times, improved yields, and cleaner products with fewer side reactions. globalresearchonline.netnih.govunivpancasila.ac.id

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and an appropriate benzaldehyde. globalresearchonline.netnih.gov Under microwave irradiation, this condensation can be completed in a matter of minutes, a stark contrast to the several hours or even days required by traditional heating methods. frontiersin.orgnih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which often results in superheating of the solvent and increased reaction rates. frontiersin.org

Researchers have explored a variety of catalysts and reaction conditions for the microwave-assisted synthesis of chalcone derivatives. Basic catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, often in an ethanolic solution. globalresearchonline.netmdpi.com For instance, the synthesis of morpholine-based chalcones was achieved by irradiating a mixture of 4-morpholinoacetophenone and substituted benzaldehydes in 5% ethanolic NaOH at 80°C with a power of 50 Watts for just 1–2 minutes. mdpi.com Another approach involves using piperidine (B6355638) as a base in ethanol, where microwave heating reduced the reaction time from 3 days to 30 minutes and increased the product's purity. nih.gov

In addition to traditional bases, solid-supported and green catalysts have been successfully employed under microwave conditions. These include fly ash:H2SO4 and anhydrous potassium carbonate (K2CO3), which promote the reaction under solvent-free conditions. globalresearchonline.netrasayanjournal.co.in Solvent-free, or solid-phase, microwave synthesis is particularly advantageous as it minimizes the use of often toxic and expensive solvents, aligning with the principles of green chemistry. rasayanjournal.co.innih.gov For example, the condensation of o-hydroxy acetophenones with aromatic aldehydes using anhydrous K2CO3 under microwave irradiation yielded the desired chalcones in 85-90% yields within 3-5 minutes. rasayanjournal.co.in

The epoxidation of the α,β-unsaturated ketone in the chalcone structure to yield the corresponding chalcone oxide is the subsequent step in synthesizing compounds like this compound. Microwave irradiation has also been shown to reduce the reaction time for this epoxidation step. The manipulation of the α,β-unsaturated double bond, such as through epoxidation, is crucial as it can significantly alter the biological activity of the resulting compound. nih.gov

The following tables summarize the findings from various studies on the microwave-assisted synthesis of chalcone derivatives, highlighting the efficiency of this technique compared to conventional methods.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | 40% KOH | Ethanol | 12 hours | 71-87 | frontiersin.orgmdpi.com |

| Microwave | 40% NaOH | Ethanol | 60-120 seconds | Not specified | globalresearchonline.net |

| Microwave | 5% Ethanolic NaOH | Ethanol | 1-2 minutes | Not specified | mdpi.com |

| Microwave | Piperidine | Ethanol | 30 minutes | 87 | nih.gov |

| Microwave | Anhydrous K2CO3 | Solvent-free | 3-5 minutes | 85-90 | rasayanjournal.co.in |

| Microwave | I2-Al2O3 | Solvent-free | Not specified | Not specified | scholarsresearchlibrary.com |

Table 2: Research Findings on Microwave-Assisted Chalcone Synthesis

| Reactants | Catalyst/Conditions | Power (W) | Time | Yield (%) | Reference |

| Acetylferrocene & Benzaldehydes | Not specified | Not specified | 1-5 minutes | 78-92 | frontiersin.org |

| 2'-hydroxy acetophenone & 4-aminodimethyl benzaldehyde | Piperidine, 140°C | 100 | 30 minutes | 87 | nih.gov |

| 4-Morpholinoacetophenone & Benzaldehydes | 5% Ethanolic NaOH, 80°C | 50 | 1-2 minutes | Not specified | mdpi.com |

| Aryl methyl ketone & Substituted benzaldehyde | Flyash:H2SO4 | 160-800 | Not specified | >90 | globalresearchonline.netscholarsresearchlibrary.com |

| o-hydroxy acetophenones & Aromatic aldehydes | Anhydrous K2CO3 | Not specified | 3-5 minutes | 85-90 | rasayanjournal.co.in |

| 3-acetyl-2,5-dimethylthiophene & Aldehyde | NaOH, Dry ethanol | 210 | 30-50 seconds | 80-90 | scholarsresearchlibrary.com |

Chemical Reactivity and Mechanistic Studies of 4 Phenylchalcone Oxide

Nucleophilic Reactions Involving the Epoxide Ring

The strained three-membered epoxide ring of 4'-phenylchalcone (B1624137) oxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility. researchgate.net

Reactions with Organometallic Reagents and Derived Intermediates

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with the epoxide ring of 4'-phenylchalcone oxide. chadsprep.comlibretexts.org The reaction typically proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and a β-hydroxy ketone upon workup. The regioselectivity of this attack is influenced by both steric and electronic factors.

For instance, the reaction of this compound with a Grignard reagent (R-MgX) would involve the nucleophilic addition of the 'R' group to either the α or β carbon of the epoxide. The subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. While simple alkyllithium reagents tend to add in a 1,2-fashion to the carbonyl group, the use of Gilman reagents (organocuprates) can direct the addition to the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition manner. msu.edu

Dilithium tetrachlorocuprate (Li2CuCl4) has been shown to be an efficient reagent for the ring-opening of chalcone (B49325) oxides, yielding chlorohydrins. ijrar.org This reaction proceeds with high regioselectivity, with the chloride ion attacking the electron-deficient carbon of the epoxide. ijrar.org

Ring-Opening Reactions with Diverse Nucleophiles

The epoxide ring of this compound is opened by a wide array of nucleophiles, including amines, thiols, alcohols, and hydrazines. researchgate.net These reactions are fundamental to the synthesis of various heterocyclic compounds. researchgate.net

Reaction with Hydrazines: The reaction of chalcone epoxides with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 4-hydroxypyrazolines. ipb.ptijcrt.org This reaction can be a one-pot cycloaddition followed by dehydration to yield 3,5-diaryl-1H-pyrazoles. ipb.pt

Reaction with Hydroxylamine (B1172632): Treatment of chalcones with hydroxylamine hydrochloride can produce 3,5-diarylisoxazoles. ipb.pt However, the reaction with the epoxide can be more complex, potentially yielding a mixture of products including the corresponding oxime and isoxazoline. researchgate.net

Reaction with Amines: Amines can act as nucleophiles, attacking the epoxide ring to form amino alcohols. researchgate.net For example, the reaction with 2-(aminomethyl)benzimidazole has been used to synthesize trans-3,5-diaryl-2-benzimidazol-2-yl-4,5-dihydropyrroles. ipb.pt

Acid-Catalyzed Hydrolysis: In the presence of dilute acid, such as HCl, this compound undergoes hydrolysis to form the corresponding vicinal diol. This reaction proceeds via an SN1-like mechanism.

The regioselectivity of these ring-opening reactions is dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. wmich.edu Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom (α-carbon) due to the development of a partial positive charge. Conversely, under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon atom (β-carbon). semanticscholar.org

The following table summarizes the outcomes of ring-opening reactions with various nucleophiles:

| Nucleophile | Reaction Conditions | Major Product(s) |

| Hydrazine Hydrate | Glacial Acetic Acid | 4-Hydroxypyrazoline, 3,5-Diaryl-1H-pyrazole |

| Hydroxylamine | Base (e.g., KOH) | 3,5-Diarylisoxazole |

| Amines | Varies | Amino alcohols |

| Water (Acid-catalyzed) | Dilute HCl | Vicinal diol |

| Chloride (from Li2CuCl4) | Nitrogen atmosphere | Chlorohydrin |

Reactions of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety in this compound provides another reactive site for various chemical transformations, complementing the reactivity of the epoxide ring.

Michael Addition Reactions and Stereochemical Implications

The α,β-unsaturated carbonyl system of chalcones, in general, is a classic Michael acceptor. wikipedia.orgorganic-chemistry.org This allows for the 1,4-conjugate addition of a wide range of nucleophiles, known as Michael donors. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this reactivity is somewhat modulated by the presence of the epoxide ring.

Chloro-substituted 4'-phenylchalcone oxides have been shown to react with reduced glutathione (B108866) (GSH) via a Michael addition mechanism. The thiol group of GSH acts as the nucleophile, attacking the β-carbon of the enone system to form a thioether linkage. The stereochemistry of Michael addition reactions can be influenced by various factors, including the nature of the reactants, the catalyst, and the reaction conditions. Asymmetric Michael additions have been extensively studied to control the stereochemical outcome, often employing chiral catalysts. organic-chemistry.org

Cycloaddition Reactions Involving the Chalcone Scaffold

The double bond of the α,β-unsaturated carbonyl system in chalcones can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the chalcone acts as the dienophile. nih.gov Thiochalcones, the sulfur analogues of chalcones, have also been shown to undergo hetero-Diels-Alder reactions. mdpi.comuzh.ch

Furthermore, cycloaddition reactions can occur with the chalcone epoxide itself. For instance, the one-pot cycloaddition of hydrazine hydrate with chalcone epoxides is an efficient route to pyrazole (B372694) derivatives. ipb.pt Nitrile oxides can also undergo [3+2] cycloaddition reactions with the double bond of chalcones. nih.gov

Oxidative Transformations of the Chalcone Oxide Moiety

The chalcone oxide moiety can undergo further oxidative transformations. One of the most significant is the Algar-Flynn-Oyamada (AFO) reaction, which is used for the synthesis of flavonols from 2'-hydroxychalcones. mdpi.com While there has been debate about the exact mechanism, it is proposed that the reaction can proceed through the epoxidation of the chalcone's double bond. mdpi.comacs.org The subsequent intramolecular cyclization and rearrangement of the chalcone epoxide can lead to the formation of a flavonol. mdpi.comresearchgate.net

The outcome of the AFO reaction can be influenced by the substitution pattern of the chalcone. For example, the presence of a 6'-substituent on the 2'-hydroxychalcone (B22705) can favor the formation of aurones instead of flavonols. mdpi.com The reaction conditions, including the choice of oxidizing agent (e.g., hydrogen peroxide) and base, are also critical in determining the product distribution. researchgate.net

Enzymatic Biotransformations and Related Pathways (Non-Clinical)

The biotransformation of xenobiotics, including this compound, is a critical process that determines their metabolic fate. longdom.orgwikipedia.org This typically involves Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where conjugation with endogenous molecules occurs to facilitate excretion. wikipedia.org Key enzymes in these pathways include epoxide hydrolases and glutathione S-transferases, which play significant roles in the metabolism of epoxide-containing compounds. nih.govnih.gov

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govwur.nl There are distinct forms of these enzymes, including microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH or sEH), which exhibit different substrate specificities. nih.govnih.gov

This compound has been identified as a potent and selective inhibitor of epoxide hydrolases. nih.govnih.gov Research has shown that it is a powerful inhibitor of microsomal trans-stilbene (B89595) oxide hydrolase, while having no significant activity against benzo[a]pyrene (B130552) 4,5-oxide hydrolase, indicating a high degree of selectivity for specific EH isoforms. nih.gov This selectivity makes it a valuable tool for researchers to investigate the role of specific EH enzymes in the metabolism of both endogenous and xenobiotic compounds. nih.gov The chalcone oxides, including this compound, inhibit microsomal trans-stilbene oxide hydrolase noncompetitively and demonstrate high affinity for the enzyme, with constants in the micromolar or nanomolar range. nih.gov

Studies comparing this compound with its derivatives have shown that substitutions on the phenyl ring can modulate inhibitory potency. nih.gov For instance, several substituted derivatives of this compound were found to be more potent inhibitors of cytosolic epoxide hydrolase than the parent compound itself. nih.gov Conversely, introducing large substituents at certain positions (specifically the 2- and 4-positions) led to a decrease in inhibitory activity against cEH. nih.gov The primary mechanism of action for this compound as an sEH inhibitor involves preventing the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs).

| Compound | Enzyme Target | Inhibitory Activity | Selectivity |

|---|---|---|---|

| This compound | Cytosolic Epoxide Hydrolase (cEH/sEH) | Potent inhibitor (IC₅₀ = 0.5 μM). | Selective for cEH over mEH. nih.gov |

| This compound | Microsomal Epoxide Hydrolase (trans-stilbene oxide hydrolase activity) | Potent, noncompetitive inhibitor. nih.gov | Highly selective; no apparent activity against benzo[a]pyrene 4,5-oxide hydrolase. nih.gov |

| Substituted this compound derivatives | Cytosolic Epoxide Hydrolase (cEH/sEH) | Some derivatives are more potent than the parent compound. nih.gov | Activity is sensitive to the position of substituents. nih.gov |

Glutathione S-transferases (GSTs) are a family of Phase II detoxification enzymes that catalyze the conjugation of electrophilic compounds with reduced glutathione (GSH). wikipedia.orgnih.govndl.go.jp This process generally leads to the formation of more water-soluble and easily excretable metabolites. longdom.org

The interaction of chalcones with GSTs is complex. Research indicates that chloro-substituted 4'-phenylchalcones act as inhibitors of GST. ndl.go.jp The mechanism of inhibition involves an initial chemical reaction between the chalcone and GSH to form a conjugate. nih.govndl.go.jp This conjugate is the actual species that inhibits the GST enzyme. nih.govndl.go.jp The structure of this conjugate has been identified as the product of GSH addition to the β-carbon of the chalcone's α,β-unsaturated ketone system. ndl.go.jp

| Compound Class | Enzyme Target | Mechanism of Inhibition | Key Findings |

|---|---|---|---|

| Chloro-substituted 4'-phenylchalcones | Glutathione S-Transferase (GST) | Inhibition is mediated by the GSH-chalcone conjugate, which forms first and then inhibits the enzyme. nih.govndl.go.jp | The rate of conjugate formation dictates the overall inhibitory effect. ndl.go.jp |

| GSH conjugate of 2-chloro-4'-phenylchalcone | Glutathione S-Transferase (GST) | Competitive inhibition. ndl.go.jp | Demonstrates that the conjugate is the true inhibiting species. ndl.go.jp |

| 4'-Phenylchalcones | Cytosolic Glutathione S-Transferase (GST) | Direct inhibition. nih.gov | Chalcones (not their oxides) are noted as inhibitors of GST acting on cis-stilbene (B147466) oxide. nih.gov |

The study of enzyme inhibition profiles is crucial for understanding the biological activity of compounds and for developing new therapeutic agents. mersin.edu.trnih.gov Chalcone derivatives have been investigated for their inhibitory effects against a variety of metabolic enzymes. mersin.edu.tr

Research on 4'-phenylchalcone and its oxide has established them as potent and selective inhibitors of specific epoxide hydrolase and glutathione S-transferase enzymes from mouse and rat liver. nih.gov The chalcone oxides demonstrate marked selectivity as inhibitors of cytosolic epoxide hydrolase, whereas the chalcones (the non-epoxide precursors) are effective inhibitors of cytosolic GST. nih.gov

Broader studies on other chalcone derivatives have revealed a wide range of enzyme inhibitory activities. For example, various novel organohalogen chalcone derivatives have shown potent inhibition against human carbonic anhydrase I and II (hCA I and hCA II), acetylcholinesterase (AChE), and α-glycosidase, with inhibition constants (Ki) in the nanomolar range. mersin.edu.tr While these are not derivatives of this compound specifically, they highlight the general potential of the chalcone scaffold as a template for designing potent enzyme inhibitors. The inhibitory properties of these chalcones are influenced by the nature and position of substituents, such as bromobenzyl and chlorophenyl groups. mersin.edu.tr

| Compound/Derivative Class | Enzyme Target | Reported Inhibition Profile |

|---|---|---|

| This compound | Cytosolic Epoxide Hydrolase | Potent inhibitor. nih.gov |

| This compound | Microsomal Epoxide Hydrolase (trans-stilbene oxide specific) | Potent and selective inhibitor. nih.gov |

| 4'-Phenylchalcone | Cytosolic Glutathione S-Transferase | Inhibitor. nih.gov |

| Novel organohalogen chalcone derivatives | hCA I, hCA II, AChE, α-glycosidase | Effective inhibitors with Ki values in the low nanomolar range. mersin.edu.tr |

Derivatives and Structure Activity Relationship Sar Studies of 4 Phenylchalcone Oxide

Design Principles for Novel 4'-Phenylchalcone (B1624137) Oxide Derivatives

The design of new derivatives of 4'-Phenylchalcone oxide is centered on systematic modifications of its core structure. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties by altering how the molecule interacts with its biological targets. Key strategies involve changing substituents on the aromatic rings, incorporating different ring systems, and considering the molecule's three-dimensional shape.

The two aromatic rings of the chalcone (B49325) framework, designated as ring A (attached to the carbonyl group) and ring B, are primary targets for modification. The nature, position, and number of substituents on these rings significantly influence biological activity. nih.gov

Research has shown that introducing various functional groups can modulate the activity of chalcone oxides. For instance, studies on the inhibition of epoxide hydrolases revealed that while several substituted derivatives were more potent than the parent this compound, the introduction of large substituents, particularly at the 2- and 4-positions of the phenyl ring, led to a decrease in inhibitory activity. nih.gov

In the context of antiangiogenic agents, SAR studies on a series of chalcones identified 2-chloro-2',5'-dihydroxychalcone as a parent compound. core.ac.uk Subsequent modifications showed that replacing the 2-chloro group with a 2-bromo (Compound AH9) or a 2-nitro group (Compound AH12) on ring B, while retaining the 2',5'-dihydroxy moiety on ring A, resulted in strong anti-proliferative activity. core.ac.uk Conversely, derivatives with other functional groups like alkoxy, different halogens, or methyl groups did not exhibit comparable activity. core.ac.uk This highlights the specific electronic and steric requirements for potent biological effects. The 2',5'-dihydroxy substitution pattern on ring A was found to be crucial for the observed activity, but only when paired with a 2-chloro or 2-bromo substituent on ring B. core.ac.uk

The electronic nature of the substituents is a critical factor. The introduction of electron-donating groups, electron-withdrawing groups, or halogens can alter the charge distribution across the molecule, affecting its binding affinity to target proteins. nih.govmdpi.com For example, in a series of chalcone derivatives designed as monoamine oxidase (MAO) inhibitors, the addition of a trifluoromethyl (-CF3) group at the meta or para position of the phenyl ring significantly improved both the potency and selectivity for the MAO-B isoform compared to the unsubstituted chalcone. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Chalcone Derivatives

| Compound ID | Ring A Substituent(s) | Ring B Substituent | Target/Activity | Observed Effect | Reference(s) |

| Parent | 4'-Phenyl | Unsubstituted | Cytosolic Epoxide Hydrolase | Baseline Inhibition | nih.gov |

| AH1 | 2',5'-dihydroxy | 2-chloro | HUVEC Proliferation | Strong Inhibition | core.ac.uk |

| AH9 | 2',5'-dihydroxy | 2-bromo | HUVEC Proliferation | Strong Inhibition | core.ac.uk |

| AH12 | 2',5'-dihydroxy | 2-nitro | HUVEC Proliferation | Strong Inhibition | core.ac.uk |

| 13 | Unsubstituted | meta-CF₃ | MAO-B Inhibition | Potent and Selective Inhibition | nih.gov |

| 14 | Unsubstituted | para-CF₃ | MAO-B Inhibition | Potent and Selective Inhibition | nih.gov |

| N/A | Unsubstituted | Large substituents (general) | Cytosolic Epoxide Hydrolase | Reduced Inhibition | nih.gov |

A prominent strategy in drug design is the replacement of carbocyclic aromatic rings (like phenyl rings) with heterocyclic systems (rings containing atoms other than carbon, such as nitrogen, sulfur, or oxygen). nih.gov This approach, known as bioisosteric replacement, can improve pharmacological properties by introducing new hydrogen bonding sites, altering polarity, and affecting metabolism.

In the development of novel chalcone-based anticancer agents, researchers have incorporated various heterocyclic rings. For example, a series of chalcones incorporating a 2-quinoline-benzimidazole-1,2,4-thiadiazole moiety was synthesized and evaluated. sci-hub.se Within this series, a derivative featuring a 4-pyridyl nucleus as ring B (Compound 9d) displayed the most potent anticancer activity across multiple human cancer cell lines. sci-hub.se Another compound with a 2-thiophenyl ring (Compound 9e) also showed significant activity, demonstrating that different heterocycles can confer distinct potency profiles. sci-hub.se

Similarly, the design of antitumor agents has involved the synthesis of prenylated chalcone derivatives where ring B is a pyridine (B92270) ring. nih.gov One such compound, with a pyridin-3-yl group, was found to interact with protein kinase B (AKT) and inhibit the PI3K/AKT signaling pathway, a key pathway in cancer cell growth. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing the interaction with the target protein. Other research has focused on synthesizing chalcone derivatives containing thiazole (B1198619) and pyridine moieties, which are associated with a range of biological properties including cytotoxicity. researchgate.net

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Chalcones are open-chain flavonoids, and the two aromatic rings are arranged with a specific dihedral angle between them, sometimes described by a "butterfly model," which is considered an important structural feature for certain activities like antitubulin effects. nih.gov

The α,β-unsaturated carbonyl linker joining the two aryl rings is not fully rigid, allowing for some conformational flexibility. The specific spatial arrangement of the rings and the enone system can be influenced by the nature and position of substituents. Bulky substituents can create steric hindrance that forces the rings into a particular conformation, which may either favor or hinder binding to a target site. nih.gov

Molecular docking studies are often employed to understand these conformational effects. For example, in the study of chalcone-based MAO-B inhibitors, docking simulations revealed that a derivative with a meta-substituted -CF3 group on ring B binds with the phenyl ring positioned in a hydrophobic pocket, while the carbonyl group forms a hydrogen bond with a cysteine residue. nih.gov Interestingly, the para-substituted analogue was predicted to bind in an opposite orientation, suggesting that a simple positional change of a substituent can dramatically alter the preferred binding conformation and interaction with key residues. nih.gov

Mechanistic Insights from SAR Studies

SAR studies go beyond identifying active compounds; they provide insights into the mechanisms by which these molecules exert their effects at a molecular level. By correlating structural changes with biological outcomes, researchers can understand the roles of different parts of the molecule.

The biological activity of this compound derivatives is strongly correlated with the electronic and steric properties of their substituents. mdpi.com

Electronic Effects: These effects relate to the ability of a substituent to donate or withdraw electron density from the aromatic ring and the conjugated system. Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) can increase the electrophilicity of the α,β-unsaturated carbonyl system. mdpi.com This can enhance reactions with nucleophilic residues (like cysteine) in the active sites of enzymes. For instance, the superior activity of 2-bromo and 2-nitro chalcone derivatives in inhibiting endothelial cell proliferation was attributed in part to the electronic properties of these substituents. core.ac.uk In contrast, electron-donating groups (e.g., -OCH₃, -NH₂) can increase electron density and may favor different types of interactions. researchgate.net

Steric Effects: These effects pertain to the size and shape of the substituents. A bulky substituent can prevent the molecule from fitting into a narrow binding pocket, leading to reduced activity. nih.gov This was observed when large groups at the 2- and 4-positions of this compound derivatives diminished their ability to inhibit cytosolic epoxide hydrolase. nih.gov Conversely, a specific steric arrangement might be necessary to orient the molecule correctly for optimal interaction with its target. nih.gov Computational modeling of chalcone derivatives targeting MAO-B showed that a substituent's position (meta vs. para) determined its fit within the enzyme's cavity, with the para-substituted compound adopting a unique orientation to avoid steric clashes. nih.gov

The epoxide (oxirane) ring is a key structural feature of this compound and its derivatives, playing a direct role in their biological activity, particularly as enzyme inhibitors. This three-membered ring is strained and electrophilic, making it susceptible to attack by nucleophiles.

One of the most well-documented roles of this class of compounds is the inhibition of soluble epoxide hydrolase (sEH). Chalcone oxides are known to be potent inhibitors of cytosolic epoxide hydrolase. nih.gov The epoxide moiety is critical for this activity, as it can interact with key residues in the active site of the enzyme. The mechanism of inhibition often involves the nucleophilic attack by an amino acid residue (such as aspartate) in the enzyme's active site, leading to the opening of the epoxide ring and the formation of a covalent bond between the inhibitor and the enzyme. This covalent modification inactivates the enzyme.

The selectivity of chalcone oxides as inhibitors for cytosolic epoxide hydrolase, as opposed to chalcones (which lack the epoxide) that inhibit glutathione (B108866) S-transferase, underscores the specific role of the epoxide ring in mediating the interaction with the former enzyme. nih.gov The electrophilic nature of the epoxide is a central element of its inhibitory properties, allowing it to act as a reactive "warhead" that covalently modifies its biological target. rsc.org

Molecular and Cellular Mechanistic Investigations in Vitro and Non Clinical

Modulation of Cellular Processes and Pathways

4'-Phenylchalcone (B1624137) oxide is recognized in biochemical and pharmacological research for its activity as a modulator of key enzymes. biosynth.com A primary and significant role of this compound is its potent inhibition of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolic breakdown of epoxyeicosatrienoic acids (EETs), which are bioactive lipids involved in physiological processes such as vasodilation and anti-inflammatory responses. The inhibition of sEH by 4'-phenylchalcone oxide prevents the conversion of these protective EETs into their less active diol counterparts. The mechanism involves the formation of a covalent intermediate with sEH, leading to transient inhibition. Research has established an IC₅₀ value of 68 nM for the inhibition of sEH by this compound.

In addition to sEH, studies have examined the interaction of this compound and its derivatives with other enzyme systems. Investigations have been conducted on its effects on glutathione (B108866) S-transferases (GSTs), which are enzymes involved in the detoxification of xenobiotics. wur.nlthegoodscentscompany.com Specifically, glutathione S-transferase 8-8 has been shown to efficiently detoxify derivatives of 4'-phenylchalcone and its oxide. wur.nl Further research has shown that this compound can inhibit the production of nitric oxide in macrophages, which may contribute to its anti-inflammatory profile. Studies have also characterized its inhibitory effects on various forms of epoxide hydrolase (EH), including microsomal, cytosolic, and cholesterol epoxide hydrolases, in tissues such as the liver and mammary gland. epa.gov Biochemical and biophysical comparisons suggest that the cytosolic EH from the mammary gland is identical to the liver enzyme, and its activity is inhibited by this compound. epa.gov

The enzymatic inhibition exerted by this compound directly translates to the modulation of cellular signaling pathways. By inhibiting soluble epoxide hydrolase (sEH), the compound elevates the intracellular levels of epoxyeicosatrienoic acids (EETs). This increase enhances EET-mediated signaling pathways, which are linked to cytoprotective effects, including cardioprotection and neuroprotection under ischemic conditions. For instance, treatment with this compound improved cardiomyocyte viability during oxygen-glucose deprivation by bolstering these specific signaling cascades.

Cell signaling is a complex process involving a cascade of molecular events that transmit a signal from a cell's exterior to its interior, culminating in a cellular response. wikipedia.org These pathways often involve second messengers and a series of protein phosphorylations by enzymes called kinases. pressbooks.pub The modulation of EET levels by this compound can influence these downstream events. While direct, extensive research on this compound's effect on all signaling cascades is limited, the activity of the broader chalcone (B49325) class provides significant insights. Other chalcone derivatives have been shown to impact major signaling pathways, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK1/ERK2) pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis. mdpi.comcellsignal.com For example, some chalcone-like compounds have been found to modulate proteins involved in both extrinsic and intrinsic apoptotic signaling, such as Tumor Necrosis Factor Receptor-1 (TNF-R1), Fas ligand (Fas-L), Bax, and Bcl-2. semanticscholar.org

Anticancer Research Perspectives (In Vitro)

The chalcone scaffold is a subject of intense investigation in anticancer research due to the demonstrated cytotoxic activity of many of its derivatives against various cancer cell lines. semanticscholar.orgmdpi.com While specific cytotoxicity data for this compound is not extensively detailed in the available research, the activities of structurally related chalcones provide a strong rationale for its investigation in this context. These compounds often exhibit differential activity between cancerous and non-tumoral cell lines. mdpi.comnih.gov

Studies on various chalcone derivatives have established their potent inhibitory effects against the growth of human cancer cells in vitro. mdpi.com For example, certain prenylated chalcones and methoxy-4'-amino chalcone derivatives have shown significant cytotoxicity against breast cancer and leukemia cell lines, respectively. nih.govcellbiopharm.com The number and position of substituents, such as methoxy (B1213986) groups, on the chalcone structure have been shown to influence their anticancer potency and selectivity. cellbiopharm.com The data below summarizes the cytotoxic activities of several exemplary chalcone derivatives against different cancer cell lines, highlighting the potential of this chemical class.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chalcone 13 (a prenylated derivative) | MCF-7 (Breast) | 3.30 ± 0.92 | nih.gov |

| Chalcone 12 (a prenylated derivative) | MCF-7 (Breast) | 4.19 ± 1.04 | nih.gov |

| Chalcone 12 (a prenylated derivative) | MDA-MB-231 (Breast) | 6.12 ± 0.84 | nih.gov |

| Chalcone 13 (a prenylated derivative) | ZR-75-1 (Breast) | 8.75 ± 2.01 | nih.gov |

| Chalcone 12 (a prenylated derivative) | ZR-75-1 (Breast) | 9.40 ± 1.74 | nih.gov |

| Quinoline Chalcone Derivative 12e | MGC-803 (Gastric) | Not specified, but described as strong | mdpi.com |

| Chalcone-1,2,3-triazole hybrids | A549, HeLa, DU145, HepG2 | GI50: 1.3–186.2 | semanticscholar.org |

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. mdpi.com Chalcones have been widely reported to induce apoptosis in cancer cells through multiple mechanisms, targeting both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. semanticscholar.orgmdpi.com

The intrinsic pathway is often initiated by changes in the mitochondrial membrane, regulated by the Bcl-2 family of proteins. mdpi.com Numerous studies have shown that various chalcones can modulate this pathway by down-regulating anti-apoptotic proteins like Bcl-2 and survivin, while up-regulating pro-apoptotic proteins such as Bax. mdpi.comsemanticscholar.orgnih.gov This shift in balance leads to the loss of mitochondrial membrane potential and the subsequent activation of initiator caspase-9 and effector caspase-3, which execute the final stages of cell death. semanticscholar.orgmdpi.comnih.gov

The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface. nih.gov Certain chalcones have been found to trigger this pathway, leading to the activation of caspase-8. nih.gov Furthermore, the tumor suppressor protein p53, a key regulator of apoptosis, is a common target. Some chalcones induce apoptosis by increasing the expression and activation of p53, which in turn can trigger the mitochondrial pathway. semanticscholar.orgmdpi.com Interestingly, apoptosis induction by some chalcones has also been observed in p53-null cells, indicating the existence of p53-independent mechanisms. mdpi.com

The cell cycle is a tightly regulated series of phases (G1, S, G2, M) that a cell undergoes to duplicate its DNA and divide. mdpi.com Disruption of this cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest are valuable as potential anticancer agents. researchgate.net The progression through the cell cycle is controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. mdpi.comresearchgate.net

Research on various chalcone derivatives has demonstrated their ability to interfere with cell cycle progression in cancer cells, causing arrest at specific checkpoints. semanticscholar.org A common finding is the accumulation of cells in the G2/M phase, which prevents them from entering mitosis. semanticscholar.orgmdpi.com This G2/M arrest is often associated with the down-regulation of proteins essential for mitotic entry, such as cyclin B1 and Cdk1 (also known as Cdc2), and can precede the induction of apoptosis. mdpi.commdpi.com Other chalcones have been reported to cause cell cycle arrest at the G0/G1 phase, preventing the initiation of DNA synthesis. semanticscholar.org This effect is frequently linked to the up-regulation of CDK inhibitors like p21 and p27, and changes in the expression of p53. semanticscholar.orgfrontiersin.org By halting the cell cycle, these compounds can inhibit proliferation and provide a window for DNA repair mechanisms or the initiation of apoptosis. mdpi.com

Inhibition of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is critical in various physiological and pathological conditions. Chalcones, as a class of compounds, have demonstrated potential antiangiogenic effects in preclinical research. nih.gov In vitro studies on synthetic chalcone analogues have shown the ability to interfere with key events in the angiogenic cascade. For instance, certain chalcones can inhibit the migration of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF), a potent pro-angiogenic signal. nih.gov Furthermore, some analogues have been observed to reduce the secretion of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes essential for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and tube formation. nih.gov

A more specific, albeit indirect, mechanism by which this compound may inhibit angiogenesis relates to its activity as an inhibitor of soluble epoxide hydrolase (sEH). researchgate.net The enzyme sEH metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules that can act as mediators of inflammation and angiogenesis. researchgate.net By inhibiting sEH, this compound increases the bioavailability of EETs, which, depending on the context, can have complex effects. However, the modulation of this pathway is a recognized strategy for influencing vascular processes. The tumor suppressor protein p53, a key regulator of cell fate, also plays a role in controlling angiogenesis, providing another potential, complex link between the compound's activities and vascular growth. nih.gov

Table 1: Effects of Chalcone Analogues on Angiogenic Events (In Vitro)

| Chalcone Analogue | Cell Line | Key Finding | Reference |

| E-2-(4'-methoxybenzylidene)-1-benzosuberone | HUVEC | Inhibited VEGF-induced cell migration. | nih.gov |

| E-2-(4'-methoxybenzylidene)-1-benzosuberone | HUVEC | Decreased secretion of MMP-9 and VEGF. | nih.gov |

| This compound | N/A | Inhibits soluble epoxide hydrolase (sEH), which metabolizes pro-angiogenic EETs. | researchgate.net |

Interaction with p53-MDM2/X Pathways

The p53 tumor suppressor protein is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the name "guardian of the genome". nih.govjbr-pub.org.cn Its activity is tightly controlled, primarily through interaction with its negative regulators, murine double minute 2 (MDM2) and its homolog MDMX. jbr-pub.org.cnnih.gov MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in healthy, unstressed cells. nih.govmdpi.com The disruption of the p53-MDM2 interaction is a major therapeutic strategy in oncology, as it can lead to the reactivation of p53's tumor-suppressive functions in cancer cells with wild-type p53. nih.govmdpi.com

Chalcones have been identified as a class of compounds that can potentially modulate this pathway. nih.gov Research suggests that certain chalcones may interfere with the p53-MDM2 interaction, preventing the degradation of p53. nih.gov However, the mechanisms can be complex. For example, some studies on specific chalcone derivatives found that while they led to an increase in the expression levels of p53, they did not directly disrupt the protein-protein interaction between p53 and MDM2. nih.gov This indicates that some chalcones might influence p53 stability or expression through alternative or indirect mechanisms. The interaction of this compound specifically with the p53-MDM2/X pathway is an area that requires further detailed investigation to elucidate the precise molecular touchpoints.

Mitochondrial Uncoupling Mechanisms

Mitochondrial uncoupling is a process where the electron transport chain is disconnected from ATP synthesis. mdpi.comwikipedia.org In normal oxidative phosphorylation, the energy from the electron transport chain is used to pump protons across the inner mitochondrial membrane, creating a proton-motive force that drives ATP synthase to produce ATP. mdpi.com Uncoupling agents are molecules that can transport protons back across the membrane, dissipating this gradient. wikipedia.org This bypass of ATP synthase leads to an increase in oxygen consumption and the release of energy as heat instead of being stored in ATP. wikipedia.orgnih.gov

This mechanism has been explored for its therapeutic potential in various diseases, including metabolic disorders. nih.govfrontiersin.org While chemical uncouplers like 2,4-dinitrophenol (B41442) (DNP) have been studied for decades, newer and more targeted agents are being investigated to improve safety. nih.gov Currently, there is limited direct scientific evidence from the available literature specifically linking this compound to mitochondrial uncoupling activity. Given the broad spectrum of biological activities exhibited by chalcone derivatives, investigating the potential for this compound to act as a mitochondrial uncoupler remains a subject for future research.

Antioxidant Activity and Oxidative Stress Modulation (In Vitro)

This compound is among the broader family of chalcones that have demonstrated significant antioxidant properties in various in vitro assays. mdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in numerous disease states. who.intresearchgate.net Chalcones possess a chemical scaffold that lends itself to antioxidant activity, primarily through the neutralization of free radicals. mdpi.com

Free Radical Scavenging Mechanisms

The antioxidant effect of chalcones is often attributed to their ability to act as free radical scavengers. pharmacoj.com In vitro studies have employed various assays to quantify this activity against different types of radicals. These assays consistently show that many chalcone derivatives are effective at scavenging radicals, although the potency can be highly dependent on their specific chemical structure and substituents. who.intpharmacoj.com

Commonly used in vitro antioxidant assays for chalcones include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Many plant extracts and synthetic compounds containing chalcones have been shown to scavenge DPPH radicals in a concentration-dependent manner. nih.govnih.gov

Nitric Oxide (NO) Radical Scavenging: Chalcone derivatives have been evaluated for their ability to quench nitric oxide radicals, which are involved in inflammatory processes. who.intpharmacoj.com

Superoxide (B77818) Radical Scavenging: The superoxide anion (O2•−) is a primary ROS, and its scavenging is a key antioxidant mechanism. Chalcone libraries have been screened for this activity. who.intresearchgate.net

Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, and some chalcones have shown the capacity to neutralize it.

The mechanism often involves the donation of a hydrogen atom from the chalcone molecule to the free radical, thereby stabilizing it. The specific substitutions on the phenyl rings of the chalcone scaffold significantly influence this activity. pharmacoj.com

Regulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are natural byproducts of aerobic metabolism, particularly from the mitochondrial respiratory chain. nih.govdtu.dk While they have roles in cellular signaling at physiological concentrations, their overproduction leads to oxidative stress and cellular damage. dtu.dk

Chalcones can modulate intracellular ROS levels, primarily through their free radical scavenging activities, which directly reduce the concentration of these reactive molecules. researchgate.netwho.int By neutralizing ROS, chalcones can help protect cells from oxidative damage. nih.gov Interestingly, some contexts suggest that the α,β-unsaturated system in chalcones can also be involved in generating ROS through auto-oxidation. This highlights the complex role these compounds can play in cellular redox homeostasis, which can be dependent on the specific compound, its concentration, and the cellular environment. Furthermore, the tumor suppressor p53 is known to regulate intracellular ROS levels, suggesting a potential interplay between the antioxidant activity of chalcones and their effects on the p53 pathway. nih.gov

Induction/Inhibition of Antioxidant Enzymes

Beyond direct radical scavenging, this compound and related compounds can modulate the cellular antioxidant defense system by influencing the activity of key enzymes. This can occur through either the induction or inhibition of specific enzymes involved in redox control.

In some studies, chalcone analogues have been shown to increase the levels of crucial antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). nih.gov These enzymes are the body's primary defense against oxidative stress, with SOD converting superoxide radicals to hydrogen peroxide, and CAT breaking down hydrogen peroxide into water and oxygen. csic.es

Conversely, a primary and well-characterized mechanism of this compound is the inhibition of a specific enzyme: soluble epoxide hydrolase (sEH). This enzyme is not a classical antioxidant enzyme but plays a significant role in inflammation, a process closely linked to oxidative stress. By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. researchgate.net This enzymatic inhibition represents a distinct modulatory pathway compared to direct radical scavenging.

Table 2: Modulation of Enzyme Activity by Chalcone Analogues

| Compound Class | Enzyme | Effect | Reference |

| Chalcone Analogues | Catalase (CAT) | Induction | nih.gov |

| Chalcone Analogues | Superoxide Dismutase (SOD) | Induction | nih.gov |

| This compound | Soluble Epoxide Hydrolase (sEH) | Inhibition | |

| Fluoro-hydroxy pyrazole (B372694) chalcones | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |

Anti-inflammatory Pathways (In Vitro)

The anti-inflammatory potential of this compound has been explored through its interaction with crucial enzymatic and signaling pathways involved in the inflammatory cascade. In vitro studies have highlighted its capacity to inhibit enzymes that produce pro-inflammatory mediators and to modulate cellular signaling molecules like nitric oxide.

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov The inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. nih.gov Specifically, 5-lipoxygenase (5-LOX) and 12-lipoxygenase are involved in the metabolism of arachidonic acid, leading to the production of these inflammatory molecules. nih.govresearchgate.net

trans-4-Phenylchalcone oxide has been identified as a potent inhibitor of both 5- and 12-Lipoxygenase, suggesting a direct mechanism for its anti-inflammatory effects. scispace.com The inhibition of these enzymes reduces the production of leukotrienes, thereby mitigating the inflammatory response. nih.gov The broader class of chalcones has been extensively studied for LOX inhibition, with structural features like prenyl groups being identified as important for binding to the enzyme's active site. nih.gov The investigation of chalcone derivatives often uses soybean lipoxygenase-1 (LOX-1) as a reliable screening model due to its qualitative similarities with human 5-LOX. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| (E)-2-O-farnesyl chalcone | Soybean LOX-1 | 5.7 µM | nih.gov |

| 3-O-geranyl chalcone | Soybean LOX-1 | 11.8 µM | nih.gov |

| Nordihydroguaiaretic acid (NDGA) (Control) | Soybean LOX-1 | 2.7 µM | nih.gov |

| Curcumin (Control) | Soybean LOX-1 | 10.1 µM | nih.gov |

Nitric oxide (NO) is a versatile signaling molecule with a dual role in physiology. At normal concentrations, it is crucial for processes like vasodilation and neurotransmission. nih.gov However, during an inflammatory response, inducible nitric oxide synthase (iNOS) is expressed in cells like macrophages, leading to the sustained production of large amounts of NO. nih.gov This overproduction contributes to tissue damage and the perpetuation of inflammation, making the inhibition of iNOS or NO production a valuable therapeutic target. nih.gov

Research has demonstrated that trans-4-Phenylchalcone oxide is capable of inhibiting nitric oxide production in macrophages. scispace.com This effect is a key component of its anti-inflammatory profile. By reducing the amount of NO generated in inflammatory settings, the compound can help to alleviate cytotoxicity and tissue damage. nih.gov Studies on other pyrrole-containing chalcone derivatives have also shown significant inhibitory activity on NO production in IFN-γ/LPS-induced macrophage cells, further supporting the potential of the chalcone scaffold as a source of potent anti-inflammatory agents that target the nitric oxide pathway. nih.gov

Antimicrobial Research Perspectives (In Vitro)

The chalcone chemical structure is a well-established scaffold in the search for new antimicrobial agents, showing activity against a wide range of pathogenic bacteria and fungi. nih.govnih.gov Research into derivatives of this class provides a perspective on the potential mechanisms by which this compound might exert antimicrobial effects.

Chalcones and their derivatives have been shown to combat pathogenic bacteria through several mechanisms of action. nih.gov These mechanisms often involve targeting essential cellular processes or structures, leading to the inhibition of growth or cell death.

Enzyme Inhibition : Certain chalcone derivatives are known to inhibit crucial bacterial enzymes. For instance, some have been associated with the inhibition of glucosamine-6-phosphate synthase, an enzyme involved in the synthesis of the bacterial cell wall. nih.gov Another key target is DNA gyrase, which is essential for bacterial DNA replication; flavonoids, which share a common precursor with chalcones, have been shown to inhibit this enzyme. mdpi.com

Cell Membrane Disruption : The phenolic groups common in chalcone structures can interact with microbial proteins within the cell membrane. mdpi.com This interaction can disrupt membrane integrity, leading to increased permeability and the leakage of vital intracellular components, ultimately causing cell death. mdpi.com

Inhibition of Efflux Pumps : Multidrug resistance in bacteria is often mediated by efflux pumps, such as NorA in Staphylococcus aureus, which expel antibiotics from the cell. The potential for chalcones to inhibit these pumps is an area of ongoing research. nih.gov

Iron Chelation : Some related phenolic compounds, like tannins, can chelate iron, an essential nutrient for bacterial growth. mdpi.com By sequestering iron, these compounds can inhibit the growth of bacteria such as E. coli. mdpi.com

While these mechanisms are established for the broader chalcone class, specific studies are required to determine which of these, if any, are employed by this compound.

The antifungal properties of chalcones are also attributed to multiple modes of action, targeting unique features of fungal cells.

Cell Wall and Membrane Disruption : The primary target for many antifungal drugs is the fungal cell membrane, specifically the sterol component ergosterol (B1671047). nih.gov Some antifungal agents, like polyenes, bind to ergosterol, creating pores that lead to leakage and cell death. nih.govfrontiersin.org Other agents, such as azoles, inhibit the synthesis of ergosterol by targeting the enzyme 14α-demethylase. nih.gov Chalcone derivatives have been found to inhibit enzymes involved in the synthesis of the fungal cell wall. mdpi.com

Induction of Oxidative Stress : Some antifungal compounds exert their effect by inducing the accumulation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and apoptosis. mdpi.com

Cyanide-Resistant Respiration : One study on a dichloro-chalcone found that it inhibited the total respiration rate in fungi while activating the alternative oxidase (AOX) pathway, also known as cyanide-resistant respiration. mdpi.com This disruption of normal respiration contributed to its antifungal effect. mdpi.com

| Compound | Activity against M. gypseum | Reference |

|---|---|---|

| Chalcone Derivative 3a | Strongly Active | nih.gov |

| Chalcone Derivative 3d | Strongly Active | nih.gov |

| Ketoconazole (Control) | Active | nih.gov |

| Other Synthesized Chalcones | No activity against C. albicans or A. niger | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new therapeutic agents. ekb.eg Chalcones have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.gov

In vitro studies have demonstrated that various chalcone derivatives exhibit significant inhibitory activity against M. tuberculosis H37Rv, the virulent reference strain. ekb.egnih.gov For example, a series of chalcones showed good to moderate activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL. ekb.eg Another study found that eight different chalcone and chalcone-like compounds inhibited over 90% of bacterial growth at a concentration of 12.5 µg/mL. nih.gov

Molecular docking studies suggest that these compounds may act by targeting essential mycobacterial enzymes, such as thymidylate kinase and dihydrofolate reductase, which are critical for nucleotide synthesis. ekb.eg The structure-activity relationship studies indicate that features like a hydrophobic substituent on one aromatic ring and a hydrogen-bonding group on the other can enhance anti-TB activity. nih.gov These findings suggest that this compound, as part of this chemical class, could be a valuable candidate for future antituberculosis research. ekb.egnih.gov

Neuroprotective and Psychoactive Properties (In Vitro)

Investigations into the neuroprotective effects of various chalcone derivatives have been a subject of scientific interest. However, specific data on the direct neuroprotective and psychoactive properties of this compound, as defined by the following mechanisms, is not available in the current body of scientific literature. Research on this particular compound has primarily focused on its role as an inhibitor of other enzymes, such as soluble epoxide hydrolase and glutathione S-transferases. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govnih.gov While the broader class of chalcones has been extensively studied, with many derivatives showing potential as MAO inhibitors, there is currently no published scientific data detailing the in vitro inhibitory activity of this compound against either MAO-A or MAO-B. nih.govbiosynth.comjocpr.com Structure-activity relationship studies on other chalcones have highlighted the importance of specific substitutions on the aromatic rings for MAO inhibition, but these studies have not included this compound. nih.gov

The therapeutic potential of monoamine oxidase inhibitors (MAOIs) as antidepressants is well-established, as they increase the levels of key neurotransmitters in the brain. nih.govnih.gov Consequently, the potential of a compound to act as an antidepressant is often linked to its ability to inhibit MAO enzymes. Given the absence of in vitro data demonstrating that this compound modulates monoamine oxidase, there is no scientific basis in the current literature to suggest its potential as an antidepressant agent through this specific mechanism.

Antidiabetic Research Perspectives (In Vitro)

The inhibition of carbohydrate-hydrolyzing enzymes is a key strategy in managing hyperglycemia associated with diabetes. semanticscholar.orgfrontiersin.org Many natural and synthetic chalcones have been evaluated for this purpose. semanticscholar.org

Alpha-glucosidase and alpha-amylase are critical enzymes in the digestive tract that break down complex carbohydrates into absorbable glucose. frontiersin.org Inhibiting these enzymes can help control post-meal blood sugar spikes. Extensive research has been conducted on various chalcone derivatives, identifying numerous compounds with significant inhibitory activity against both α-glucosidase and α-amylase. However, a review of the existing scientific literature reveals no specific studies or data on the in vitro inhibitory effects of this compound on either alpha-glucosidase or alpha-amylase. Therefore, its potential in this area of antidiabetic research remains uninvestigated.

Advanced Spectroscopic Characterization and Elucidation of 4 Phenylchalcone Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4'-phenylchalcone (B1624137) oxide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The unambiguous structural assignment of 4'-phenylchalcone oxide is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types and number of protons. For this compound, the aromatic region (typically δ 7.0-8.5 ppm) would be complex, showing signals for the 14 aromatic protons of the two phenyl rings and the biphenyl (B1667301) system. The two protons on the oxirane ring (epoxide protons) are diastereotopic and would appear as distinct doublets, typically in the δ 3.5-4.5 ppm range, with a small coupling constant (J ≈ 2-4 Hz) characteristic of a trans configuration, which is common for chalcone (B49325) epoxides.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon (C=O) around δ 190-195 ppm, the two carbons of the oxirane ring between δ 50-70 ppm, and a multitude of signals in the aromatic region (δ 120-150 ppm). fabad.org.tr

2D NMR: To resolve ambiguities from overlapping signals in 1D spectra, several 2D techniques are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. It would clearly show the correlation between the two epoxide protons (H-α and H-β). It would also reveal the coupling networks within each of the aromatic rings. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton is attached to which carbon, for instance, linking the epoxide proton signals to their corresponding carbon signals in the oxirane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would show correlations from the epoxide protons to the carbonyl carbon and to carbons of the adjacent phenyl rings, confirming the connectivity of the core structure. Similarly, correlations between protons on one phenyl ring of the biphenyl group and the quaternary carbons of the other would confirm the biphenyl linkage.

The following tables present predicted chemical shifts for this compound based on known values for analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-α (epoxide) | ~ 4.1 | d |

| H-β (epoxide) | ~ 3.9 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 192 |

| C-α (epoxide) | ~ 62 |

| C-β (epoxide) | ~ 60 |

| Aromatic Carbons | 125 - 145 |

Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of a small molecule (ligand) to a large receptor molecule, such as a protein. mdpi.comnih.govpreprints.orghelsinki.firesearchgate.net This technique can identify which parts of the ligand are in close contact with the receptor, defining the binding epitope.

In a hypothetical STD-NMR experiment, this compound would be studied in the presence of a target enzyme, for example, soluble epoxide hydrolase, which is known to be inhibited by chalcone oxides. The experiment involves selectively saturating a region of the protein's NMR spectrum. This saturation is transferred via spin diffusion to the protons of the bound this compound. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its signals in a difference spectrum.

Protons on this compound that are in closest proximity to the protein in the bound state will show the strongest STD effect. This allows for the mapping of the binding epitope. For instance, if the biphenyl moiety showed a strong STD enhancement, it would suggest this part of the molecule is buried within the protein's binding pocket. Conversely, weaker signals from the other phenyl ring might indicate it is more solvent-exposed. This information is invaluable for understanding the molecular basis of interaction and for guiding the design of more potent inhibitors. mdpi.com

The three-dimensional shape, or conformation, of this compound is critical to its biological activity. NMR spectroscopy offers tools to investigate its preferred conformation in solution. mdpi.comufms.brresearchgate.net The key flexible bonds in the molecule are those connecting the phenyl rings to the central ketone-epoxide core.

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are the primary means for this analysis. NOE correlations are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.

For this compound, NOESY spectra could reveal spatial proximities between the epoxide protons and the protons on the adjacent aromatic rings. The relative orientation of the two phenyl rings in the biphenyl group could also be probed. By analyzing the pattern and intensity of these NOE cross-peaks, a 3D model of the dominant solution-state conformation can be constructed. This analysis can be further supported by theoretical calculations to determine the most stable low-energy conformers. ufms.br

Mass Spectrometry (MS) Applications

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a molecule, as well as its structural features through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of its molecular formula.

The molecular formula for this compound is C₂₁H₁₆O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₆O₂ |

| Nominal Mass | 300 |

| Calculated Exact Mass | 300.11503 |

An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated value. A match within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

In mass spectrometry, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, key fragmentation pathways would likely involve cleavages at the weakest bonds.

Common fragmentation patterns for chalcone-like structures include:

Cleavage adjacent to the carbonyl group: This is a very common fragmentation for ketones. This could lead to the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a corresponding radical, or a biphenylcarbonyl cation ([C₁₃H₉CO]⁺, m/z 181).

Cleavage of the oxirane ring: The epoxide ring can undergo cleavage, which can be followed by rearrangements.

Loss of the phenyl or biphenyl groups: Fragments corresponding to the loss of a phenyl group (M-77) or a biphenyl group (M-153) might also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 300 | [M]⁺ (Molecular Ion) |

| 181 | [C₁₃H₉CO]⁺ (Biphenylcarbonyl cation) |

| 152 | [C₁₂H₈]⁺ (Biphenylene radical cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

The analysis of this fragmentation pattern, often aided by tandem MS (MS/MS) experiments, allows for the piece-by-piece reconstruction of the molecule, providing powerful confirmation of the structure elucidated by NMR. msu.edulibretexts.orglibretexts.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides complementary information about the molecular structure and functional groups present in this compound. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its covalent bonds. msu.edu It is an invaluable tool for identifying the functional groups within a molecule, as different bond types vibrate at characteristic frequencies. msu.edu The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features: the ketone carbonyl group, the phenyl rings, and the epoxide ring.

Key IR absorption bands for this compound are detailed below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H | Stretching | 3100-3000 | Confirms the presence of the phenyl rings. vscht.cz |

| Aliphatic C-H | Stretching | 3000-2850 | Arises from the C-H bonds of the epoxide ring. |

| Carbonyl (C=O) | Stretching | 1685-1666 | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the adjacent phenyl ring. libretexts.org |

| Aromatic C=C | In-ring Stretching | 1600-1450 | Multiple bands are characteristic of the phenyl groups. libretexts.org |

| Epoxide C-O-C | Asymmetric Stretching | ~1250 | A key indicator for the presence of the three-membered epoxide ring. |

| Epoxide C-O-C | Symmetric Stretching | 950-810 | Often referred to as the "ring breathing" mode of the epoxide. |

| Aromatic C-H | Out-of-Plane Bending | 900-675 | The pattern of these bands can provide information on the substitution of the phenyl rings. libretexts.org |

This table summarizes the expected characteristic IR absorption frequencies for this compound based on established group frequencies.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. uni-siegen.de It is complementary to IR spectroscopy because the selection rules are different; Raman activity requires a change in the polarizability of a bond during vibration, whereas IR activity requires a change in the dipole moment. renishaw.comlibretexts.org This makes Raman particularly sensitive to non-polar, symmetric bonds and skeletal vibrations, such as those found in the phenyl rings. nih.govrenishaw.com

For this compound, Raman spectroscopy is effective for characterizing the following vibrational modes:

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

| Aromatic Ring | Ring Breathing (Trigonal) | ~1000 | A very sharp and intense band characteristic of a monosubstituted benzene (B151609) ring. nih.gov |

| Aromatic C=C | In-plane Stretching | 1610-1590 | Strong bands confirming the aromatic skeletal structure. |

| Epoxide Ring | Ring Breathing | 1280-1240 | The symmetric vibration of the epoxide ring is often strong in the Raman spectrum. |

| Carbonyl (C=O) | Stretching | ~1680 | The conjugated ketone stretch is also Raman active, though often weaker than in the IR spectrum. |

| Phenyl-Carbonyl | Stretching | 1220-1170 | Vibration associated with the bond connecting the phenyl ring to the carbonyl group. |

This table outlines the expected prominent Raman shifts for this compound, highlighting its utility for analyzing the carbon skeleton and aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy